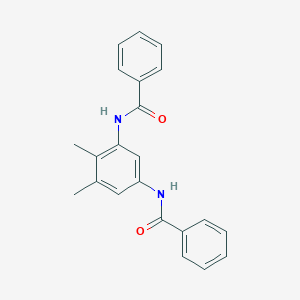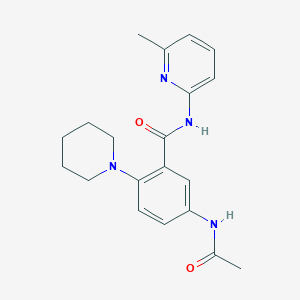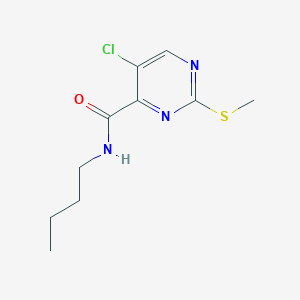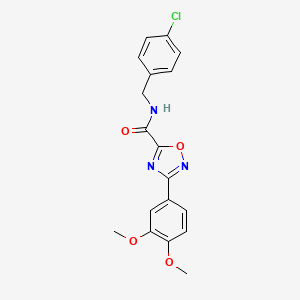
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide, also known as DDB, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects. DDB has been synthesized using various methods and has been studied extensively for its mechanism of action. In
作用机制
The mechanism of action of N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide is not fully understood. However, it has been shown to interact with certain proteins and enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). This compound has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression. It has also been shown to activate PARPs, which are enzymes involved in DNA repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines. This compound has been shown to protect against oxidative stress and DNA damage. It has also been shown to have neuroprotective effects.
实验室实验的优点和局限性
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been shown to have various biological activities, making it a useful tool for studying different cellular processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide. One area that requires further investigation is the mechanism of action of this compound. Understanding how this compound interacts with different proteins and enzymes could lead to the development of more effective drugs. Another area that requires further investigation is the potential use of this compound in the treatment of different diseases. This compound has been shown to have anti-cancer and anti-inflammatory properties, and further studies could lead to the development of new therapies. Finally, the development of new methods for synthesizing this compound could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been synthesized using different methods and has been shown to have various biological activities. This compound has been used as a tool to study different cellular processes and investigate the mechanism of action of different drugs. Further studies are needed to fully understand the potential of this compound in the treatment of different diseases.
合成方法
The synthesis of N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide has been achieved using different methods. One of the most common methods involves the reaction of 4,5-dimethyl-1,3-phenylenediamine with benzoyl chloride in the presence of a base. The resulting product is then treated with benzoyl chloride again to obtain this compound. Other methods involve the use of different reagents and solvents.
科学研究应用
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide has been used extensively in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used as a tool to study the role of certain proteins and enzymes in different cellular processes. It has also been used to investigate the mechanism of action of different drugs.
属性
IUPAC Name |
N-(3-benzamido-4,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-13-19(23-21(25)17-9-5-3-6-10-17)14-20(16(15)2)24-22(26)18-11-7-4-8-12-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIOKGGGQBYMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isopropyl-6-[4-(5-methyl-1H-tetrazol-1-yl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5306932.png)
![ethyl 2-(3-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5306947.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5306956.png)
![N-[1,1-dimethyl-2-(methylamino)-2-oxoethyl]-N-methyl-2-morpholin-4-ylbenzamide](/img/structure/B5306972.png)

![6-amino-4-[4-ethoxy-3-(hydroxymethyl)phenyl]-6'-methoxy-2,3'-bipyridine-5-carbonitrile](/img/structure/B5306974.png)
![(1R*,2R*,6S*,7S*)-4-[3-(4-morpholinyl)benzyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5306976.png)
![benzyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5306977.png)
![4-[(2-chloro-4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5306978.png)


![3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5307013.png)
![6-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3-amine](/img/structure/B5307022.png)
![(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5307029.png)